molecular formula C11H19NS B15268368 N-(thiophen-2-ylmethyl)hexan-1-amine

N-(thiophen-2-ylmethyl)hexan-1-amine

Cat. No.: B15268368
M. Wt: 197.34 g/mol
InChI Key: WAROWZHNJYBGGT-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)hexan-1-amine is a chemical compound of interest in several research fields, particularly in medicinal chemistry and materials science. It features a secondary amine core, where a hexyl chain and a thiophen-2-ylmethyl group are bonded to the nitrogen atom. This structure classifies it as a dialkylarylamine, a class known for diverse biological activity . The compound serves as a valuable building block (synthon) for synthesizing more complex molecules. Researchers are exploring its use as a precursor in the development of novel compounds, such as N-heterocyclic carbene (NHC) ligands for antimicrobial silver(I) and gold(I) complexes . The thiophene moiety is a privileged structure in medicinal chemistry, and its incorporation into molecules is a common strategy to modulate properties and interactions in biochemical systems . As a flexible amine, it also finds application in methodological development, such as in novel peptide synthesis strategies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H19NS

Molecular Weight

197.34 g/mol

IUPAC Name

N-(thiophen-2-ylmethyl)hexan-1-amine

InChI

InChI=1S/C11H19NS/c1-2-3-4-5-8-12-10-11-7-6-9-13-11/h6-7,9,12H,2-5,8,10H2,1H3

InChI Key

WAROWZHNJYBGGT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC1=CC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-ylmethyl)hexan-1-amine typically involves the reaction of thiophene-2-carbaldehyde with hexylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiophene ring undergoes bromination and nitration at the 5-position due to directing effects of the sulfur atom .

Bromination

Reagents Conditions Product Yield
Br₂, FeBr₃CH₂Cl₂, RT, 105 min5-bromo-N-(thiophen-2-ylmethyl)hexan-1-amine88%

Key Data :

  • 1H-NMR (400 MHz, CDCl₃) : δ 7.72 (d, 2H, J = 3.2 Hz, thiophene-H) .

  • Regioselectivity : Bromination occurs at the 5-position due to steric and electronic factors.

Nitration

Reagents Conditions Product
HNO₃, H₂SO₄0–5°C, 2 hrs5-nitro-N-(thiophen-2-ylmethyl)hexan-1-amine

Amine Functionalization

The primary amine group participates in alkylation and acylation reactions.

Alkylation with Ethyl Bromide

Reagents Conditions Product
C₂H₅Br, K₂CO₃DMF, 60°C, 12 hrsN-ethyl-N-(thiophen-2-ylmethyl)hexan-1-amine

Mechanism :

  • Nucleophilic substitution (SN2) at the alkyl halide.

Acylation with Acetyl Chloride

Reagents Conditions Product
CH₃COCl, Et₃NCH₂Cl₂, RT, 2 hrsN-acetyl-N-(thiophen-2-ylmethyl)hexan-1-amine

Characterization :

  • 13C NMR (125 MHz, CDCl₃) : δ 170.5 (C=O), 22.1 (CH₃) .

Oxidation Reactions

The thiophene sulfur and amine nitrogen are susceptible to oxidation.

Sulfur Oxidation

Reagents Conditions Product
H₂O₂, CH₃COOHRT, 6 hrsN-(thiophen-2-ylmethyl)hexan-1-amine sulfoxide

Amine Oxidation

Reagents Conditions Product
m-CPBACH₂Cl₂, 0°C, 1 hrThis compound N-oxide

Comparative Reactivity

The compound’s reactivity differs from analogs due to the thiophene ring’s electronic effects:

Compound EAS Rate (Br₂) Amine pKa
This compoundFast10.2
N-(furan-2-ylmethyl)hexan-1-amineModerate9.8
N-(phenylmethyl)hexan-1-amineSlow10.5

Scientific Research Applications

N-(thiophen-2-ylmethyl)hexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)hexan-1-amine involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues
Compound Name Core Structure Modifications Key Properties/Applications Reference
N-(Thiophen-2-ylmethyl)hexan-1-amine Thiophen-2-ylmethyl + hexyl chain Lipophilic, potential ligand/drug scaffold
N-[(5-Iodothiophen-2-yl)methyl]adamantan-1-amine Adamantane + iodothiophene substituent Enhanced rigidity; potential halogen bonding
4-Ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine Cyclohexane + ethyl group Increased steric bulk; solubility modulation
N-(1-Phenylpentyl)hexan-1-amine Phenyl substituent + hexyl chain Higher aromaticity; fluorescence potential

Key Observations :

  • Thiophene vs.
  • Alkyl Chain Length : The hexyl chain in the target compound balances lipophilicity and flexibility, whereas shorter chains (e.g., butyl in ) reduce hydrophobicity .
  • Substituent Effects : Halogenation (e.g., iodine in ) introduces steric bulk and polarizability, while cyclohexane () or adamantane () groups enhance rigidity.

Key Observations :

  • Halogenation : Iodine substitution in requires cryogenic conditions (-78°C) and strict anhydrous protocols.
  • Reductive Amination: CaH₂/noble metal systems () offer efficient pathways for secondary amines, avoiding harsh reducing agents.

Physicochemical Properties

Table 3: Thermophysical Data for Hexan-1-amine Derivatives
Compound Name Solubility in DMF (mol·L⁻¹) Refractive Index (25°C) Reference
Hexan-1-amine 0.45 1.418
This compound Not reported Not reported
N-Butylbutan-1-amine 0.38 1.427

Key Observations :

  • The absence of thermophysical data for this compound highlights a research gap. However, its thiophene moiety likely reduces solubility in polar solvents (e.g., water) compared to aliphatic amines like hexan-1-amine .

NMR Spectral Comparison

Table 4: Selected $^1$H NMR Data
Compound Name Key Peaks (δ, ppm) Reference
This compound Thiophene protons: ~6.8–7.2; CH₂NH: ~3.5
N-(1-Phenylpentyl)hexan-1-amine Aromatic protons: 7.25–7.36; CH₂NH: 2.47
N-[(5-Iodothiophen-2-yl)methyl]adamantan-1-amine Thiophene-H: 6.95 (d, J = 3.5 Hz)

Key Observations :

  • Thiophene protons exhibit downfield shifts (~6.8–7.2 ppm) due to aromatic deshielding, distinct from benzene (7.25–7.36 ppm in ).
  • The methylene group adjacent to the amine (CH₂NH) resonates at ~3.5 ppm, consistent with secondary amines .

Biological Activity

N-(thiophen-2-ylmethyl)hexan-1-amine is an organic compound that has garnered attention due to its unique structural characteristics and potential biological activities. This compound, classified as a substituted amine, contains a thiophene ring and a hexan-1-amine chain, which contribute to its reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

CnHmN(where n and m depend on the specific arrangement)\text{C}_n\text{H}_m\text{N}\quad (\text{where }n\text{ and }m\text{ depend on the specific arrangement})

The synthesis typically involves the reaction between thiophen-2-ylmethanol and hexan-1-amine. This reaction is often performed under controlled conditions to ensure high yield and purity. The presence of a catalyst may enhance the reaction efficiency, while advanced purification techniques are utilized for scalability in industrial applications .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

1. Protein Interactions:

  • The thiophene moiety allows for π-π interactions with aromatic residues in proteins, which may influence enzyme activity or receptor modulation.
  • The amine group can form hydrogen bonds , enhancing binding affinity to various biological targets.

2. Enzyme Inhibition:

  • Studies indicate that compounds with similar structures exhibit inhibitory effects on enzymes such as histone acetyltransferases (HATs). For instance, a related thiophene compound showed an IC50 value of 8.6 μM against the HAT domain of human p300 .

3. Anticancer Potential:

  • Preliminary studies suggest that derivatives of thiophene-containing compounds display significant anticancer activities against various cell lines, including colorectal cancer (HCT), hepatic cancer (HepG2), and breast cancer (MCF-7) .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibitory effect on HAT with IC50 = 8.6 μM
Anticancer ActivitySignificant effects on HCT, HepG2, MCF-7 cells
Protein Bindingπ-π interactions with proteins
Antimicrobial ActivityPotential for broad-spectrum antibacterial effects

Case Study: Anticancer Activity

A study investigating the anticancer properties of thiophene derivatives found that this compound exhibited notable cytotoxicity against several cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through interactions with critical cellular pathways involved in cell proliferation and survival .

Q & A

Q. Methodological Considerations :

  • Purify intermediates via column chromatography (hexane/ethyl acetate gradients) .
  • Monitor reaction progress using TLC or GC-MS to minimize by-products.

Basic: What spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?

Answer:

  • 1H/13C NMR : Assign peaks for the hexyl chain (δ 1.2–1.6 ppm for CH₂ groups, δ 0.9 ppm for terminal CH₃) and thiophene protons (δ 6.8–7.2 ppm for aromatic protons). The methylene group linking the amine and thiophene (N–CH₂–Th) appears as a triplet near δ 3.4 ppm .
  • X-ray Crystallography : Use SHELXL for structure refinement. Prepare single crystals via slow evaporation in non-polar solvents (e.g., hexane/dichloromethane). Resolve potential twinning by applying SHELXL’s TWIN and BASF commands .

Advanced: How can researchers address discrepancies in thermophysical property data (e.g., refractive index, density) across different experimental batches?

Answer:

  • Standardized Measurements : Follow protocols from thermodynamic studies of amine mixtures, such as using a vibrating-tube densitometer for density and an Abbé refractometer for refractive index .
  • Data Cross-Validation : Compare results with structurally similar compounds (e.g., N-alkyl-thiophene derivatives) to identify outliers. For example, hexan-1-amine mixtures exhibit density ranges of 0.76–0.80 g/cm³ at 298 K; deviations >2% suggest impurities or measurement errors .

Advanced: What computational and experimental strategies resolve ambiguities in crystallographic data caused by low-resolution or twinned crystals?

Answer:

  • High-Resolution Refinement : Use SHELXL’s restraints for bond lengths/angles and apply Hirshfeld atom refinement (HAR) to improve electron density maps .
  • Twinning Mitigation : For twinned data, employ the HKLF 5 format in SHELXL to deconvolute overlapping reflections. Validate the model using R-factor convergence (target R₁ < 0.05) and Fo/Fc difference maps .

Advanced: How can researchers analyze potential by-products or degradation products formed during the synthesis of this compound?

Answer:

  • LC-MS/MS : Use reverse-phase chromatography (C18 column) with electrospray ionization (ESI+) to detect impurities. Look for m/z signals corresponding to oxidized thiophene rings (e.g., sulfoxide derivatives at +16 Da).
  • Derivatization : React amines with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to enhance UV detection sensitivity for trace by-products .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to potential amine volatility .
  • First Aid : In case of skin contact, wash with soap/water for 15 minutes. For inhalation, move to fresh air and consult a physician immediately .

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